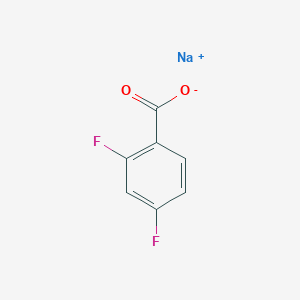

sodium;2,4-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMYMPIKSTUKOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of Sodium 2,4-Difluorobenzoate: A Quantitative Neutralization Protocol

Abstract This technical guide details the stoichiometric conversion of 2,4-difluorobenzoic acid (2,4-DFBA) to its sodium salt, sodium 2,4-difluorobenzoate. Unlike generic salt formations, this protocol emphasizes pH-controlled endpoint validation to prevent defluorination or hydrolysis artifacts. We explore two distinct methodologies: an aqueous bicarbonate route for standard applications and an anhydrous alkoxide route for moisture-sensitive catalytic cycles.

Strategic Context & Applications

Sodium 2,4-difluorobenzoate (CAS 1765-08-8) is a critical fluorinated building block. Its utility extends beyond simple preservation; it serves as a nucleophilic partner in

-

Bioisosterism: The fluorine atoms at the 2 and 4 positions lower the pKa (approx. 3.21) compared to benzoic acid (4.20), enhancing the leaving group ability of the carboxylate in subsequent activation steps.

-

Solubility Profile: Converting the acid to the sodium salt increases aqueous solubility by orders of magnitude, essential for biphasic coupling reactions (e.g., Suzuki-Miyaura) where the acid form would partition exclusively into the organic phase.

Chemical Principles & Thermodynamics

The synthesis relies on a Brønsted-Lowry acid-base neutralization. The driving force is the formation of a stable ionic lattice and water/gas.

Reaction A (Bicarbonate Route):

Reaction B (Hydroxide Route):

Critical Consideration: The 2,4-difluoro substitution pattern activates the ring towards nucleophilic aromatic substitution. Excess strong base (pH > 10) and high heat can potentially trigger the displacement of the fluorine at the 4-position by hydroxide ions (formation of 2-fluoro-4-hydroxybenzoic acid). Therefore, Method A (Bicarbonate) is the preferred route for high-purity requirements as it buffers the reaction near pH 8.

Experimental Protocols

Method A: The Aqueous Bicarbonate Route (Recommended)

Best for: General synthesis, scale-up, and avoiding defluorination risks.

Reagents & Equipment

| Component | Specification | Role |

| 2,4-Difluorobenzoic Acid | >98% Purity, MW 158.10 | Precursor |

| Sodium Bicarbonate ( | ACS Reagent, MW 84.01 | Mild Base |

| Water (Milli-Q) | 18.2 MΩ·cm | Solvent |

| Isopropanol (IPA) | HPLC Grade | Anti-solvent |

Step-by-Step Workflow

-

Stoichiometric Calculation: Calculate 1.00 molar equivalents of 2,4-DFBA. Weigh 1.02 equivalents of

(2% excess ensures full conversion; excess bicarbonate converts to -

Slurry Formation: Suspend 2,4-DFBA in water (10 mL per gram of acid). The acid will not dissolve initially.

-

Controlled Addition: Add the

slowly to the stirred slurry.-

Observation: Vigorous effervescence (

evolution). -

Mechanistic Check: The solution should clarify as the ionic salt forms.

-

-

Endpoint Validation: Once effervescence ceases, check pH.

-

Target: pH 7.5 – 8.0.

-

Correction: If pH < 7.0, add

in 10 mg increments.

-

-

Purification:

-

Filter the solution through a 0.22 µm membrane to remove insoluble particulates.

-

Lyophilization (Freeze Drying): This is the gold standard for obtaining a fluffy, anhydrous white powder.

-

Alternative: Rotary evaporation followed by vacuum drying at 60°C.

-

Method B: The Anhydrous Alkoxide Route

Best for: Applications requiring strictly anhydrous salt for organometallic catalysis.

-

Dissolution: Dissolve 2,4-DFBA in anhydrous methanol (0.5 M concentration).

-

Neutralization: Add 1.00 equivalent of Sodium Methoxide (NaOMe) solution (25% in MeOH) dropwise under

atmosphere. -

Validation: Use phenolphthalein indicator (faint pink endpoint) or potentiometric titration.

-

Isolation: Evaporate methanol to dryness. Recrystallize the residue from minimal hot ethanol/hexane if necessary.

Process Visualization

Synthesis Workflow Diagram

Caption: Logical flow for the aqueous bicarbonate synthesis route with pH validation loops.

Reaction Mechanism & Proton Transfer

Caption: Mechanistic pathway showing the thermodynamic drive from unstable carbonic acid intermediate.

Quality Control & Characterization

To ensure the integrity of the synthesized salt, the following analytical battery is recommended:

| Technique | Parameter | Acceptance Criteria |

| 1H NMR (D2O) | Identity | Shifts: ~7.8 ppm (m, 1H), ~6.9 ppm (m, 2H). Absence of solvent peaks.[1] |

| 19F NMR | Fluorine Integrity | Two distinct signals. No extra peaks (indicates no defluorination). |

| pH (1% aq) | Stoichiometry | 7.0 – 8.5. (pH < 7 indicates free acid; pH > 9 indicates excess base). |

| Karl Fischer | Moisture | < 1.0% (if anhydrous required); Salt is hygroscopic, store in desiccator. |

References

-

National Institute of Standards and Technology (NIST). 2,4-Difluorobenzoic acid - Gas Phase Ion Energetics and Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]

-

PubChem. Sodium 2,4-difluorobenzoate (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. General Procedures for Salt Formation of Benzoic Acids. (Adapted from standard protocols for benzyl benzoate and related derivatives). [Link]

Sources

Executive Summary: The Dual-Utility Fluorocarbon

Topic: Chemical Properties and Applications of Sodium 2,4-Difluorobenzoate (CAS 1765-08-8) Content Type: Technical Reference Guide Audience: Research Scientists, Reservoir Engineers, and Drug Development Professionals

Sodium 2,4-difluorobenzoate (CAS 1765-08-8) is a specialized fluorinated aromatic salt that serves two distinct, high-value functions in modern chemistry: as a precision aqueous tracer in subterranean reservoir engineering and as a metabolically stable building block in pharmaceutical synthesis.

Its molecular architecture—a benzoate core substituted with fluorine atoms at the ortho and para positions relative to the carboxylate—confers exceptional thermal stability and unique ionization properties. In the energy sector, it is deployed to map hydraulic fracture networks due to its low detection limits (ppb range) and resistance to high-temperature/high-pressure (HTHP) degradation. In drug discovery, the 2,4-difluorophenyl moiety is frequently utilized to block metabolic soft spots (CYP450 oxidation) and modulate the lipophilicity of bioactive scaffolds.

Molecular Architecture & Physicochemical Profile

The utility of CAS 1765-08-8 stems from the high electronegativity of the fluorine atoms, which alter the electron density of the benzene ring, enhancing the acidity of the parent benzoic acid and the stability of the resulting anion.

Structural Identification

| Property | Detail |

| CAS Number | 1765-08-8 |

| Chemical Name | Sodium 2,4-difluorobenzoate |

| Synonyms | Benzoic acid, 2,4-difluoro-, sodium salt; 2,4-Difluorobenzoic acid sodium salt |

| Molecular Formula | C₇H₃F₂NaO₂ |

| Molecular Weight | 180.08 g/mol |

| SMILES | [Na+].[O-]C(=O)c1ccc(F)cc1F |

| InChI Key | ZNMYMPIKSTUKOB-UHFFFAOYSA-M |

Key Physicochemical Properties

| Property | Value / Characteristic | Significance |

| Physical State | White to off-white crystalline powder | Standard solid handling protocols apply. |

| Solubility | Highly soluble in water (>50 g/L est.) | Critical for use as a passive aqueous tracer in fracking fluids. |

| Thermal Stability | Stable > 200°C (Solid state) | Survives downhole geothermal gradients without degradation. |

| pKa (Parent Acid) | ~3.3 (2,4-Difluorobenzoic acid) | The fluorine at the ortho position exerts an inductive effect (-I), lowering pKa relative to benzoic acid (4.2), ensuring full ionization at physiological and reservoir pH. |

| LogP (Parent Acid) | ~2.2 | Moderate lipophilicity of the protonated form allows membrane permeability in drug scaffolds. |

Synthetic Pathways & Manufacturing

The synthesis of CAS 1765-08-8 is typically achieved through the alkaline hydrolysis of 2,4-difluorobenzonitrile or the oxidation of 2,4-difluorotoluene, followed by neutralization with a sodium base.

Industrial Synthesis Workflow

The following diagram illustrates the standard oxidation pathway from 2,4-difluorotoluene, a common commercial starting material.

Figure 1: Industrial synthesis pathway converting 2,4-difluorotoluene to the sodium salt via oxidation and neutralization.[1][2]

Process Note: The neutralization step must be stoichiometric to prevent excess alkalinity, which can be detrimental in pharmaceutical formulations or cause precipitation issues in brine-heavy reservoir fluids.

Application I: Subterranean Reservoir Tracing

In the oil and gas industry, CAS 1765-08-8 is a "Gold Standard" aqueous tracer. It is used to verify hydraulic fracture connections and map water flow between injection and production wells.

Mechanism of Action

Unlike radioactive tracers, fluorobenzoates are chemical tracers . They are inert, non-adsorbing (they do not stick to rock formations), and thermally stable.

-

Injection: The salt is dissolved in the fracturing fluid (fracking water) at a known concentration.

-

Transport: It travels with the water into the rock fractures.

-

Flowback: When the well is opened, the tracer returns with the produced water.

-

Analysis: Samples are analyzed via LC-MS/MS. The appearance of the tracer confirms which stage of the fracture is producing water.

Detection Protocol (LC-MS/MS)

The 2,4-difluoro substitution pattern provides a unique mass spectral signature and chromatographic retention time, distinguishing it from other isomers (e.g., 2,5-difluoro or 2,6-difluoro) used simultaneously in adjacent wells.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Target Ion: [M-H]⁻ (m/z ~157.0 for the anion).

-

MRM Transition: 157.0 → 113.0 (Loss of CO₂).

Figure 2: Workflow for using Sodium 2,4-difluorobenzoate as a reservoir inter-well tracer.

Application II: Pharmaceutical Development

In medicinal chemistry, the 2,4-difluorophenyl motif is a privileged substructure. While CAS 1765-08-8 is the salt form, it is the precursor to the active pharmacophore.

Metabolic Stability (The Fluorine Effect)

The strategic placement of fluorine atoms at the 2 and 4 positions blocks metabolic attack.

-

C-H Bond Strength: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), making the ring resistant to oxidative metabolism by Cytochrome P450 enzymes.

-

Electronic Effects: The electron-withdrawing nature of fluorine deactivates the phenyl ring towards electrophilic attacks, extending the half-life (

) of the drug in vivo.

Bioisosterism

The 2,4-difluorobenzoate moiety often serves as a bioisostere for non-fluorinated benzoates or heteroaromatic rings, improving potency by altering the electrostatic potential surface of the molecule to better fit binding pockets.

Safety, Handling, and Regulatory (MSDS Summary)

While generally considered low-toxicity compared to other halogenated aromatics, standard laboratory safety is required.

| Hazard Category | Classification | Precaution |

| Acute Toxicity | Oral (Category 4) | Harmful if swallowed. Wash hands thoroughly after handling. |

| Skin/Eye | Irritant (Category 2/2A) | Causes skin irritation and serious eye irritation. Wear nitrile gloves and safety goggles. |

| Inhalation | STOT-SE (Category 3) | May cause respiratory irritation. Use in a fume hood or well-ventilated area.[3][4] |

| Environmental | TSCA SNUR (US) | Subject to Significant New Use Rules (SNUR) in the US when used in specific industrial applications (e.g., certain export restrictions or reporting requirements may apply under TSCA Section 5). |

Disposal: Dispose of content/container to an approved waste disposal plant. Do not discharge into drains or the environment, although fluorobenzoates are often selected for their low ecotoxicity in tracer applications.

References

-

PubChem. (n.d.). Sodium 2,4-difluorobenzoate (Compound).[5][2][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

-

US Environmental Protection Agency (EPA). (2019).[11][12] Significant New Use Rules on Certain Chemical Substances (TSCA Section 5). Federal Register.[11][13] Retrieved from [Link][11][12]

- Serres-Piole, C., et al. (2012). Water tracers in oilfield applications: Guidelines. Journal of Petroleum Science and Engineering.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

- 1. Reliable Chemical Trading Partner, Professional benzoic acid Supply [methylbenzoate-benzoicacid.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS No. 1765-08-8 Specifications | Ambeed [ambeed.com]

- 5. CAS 1765-08-8 | 2622-3-X2 | MDL MFCD01661151 | Sodium 2,4-difluorobenzoate | SynQuest Laboratories [synquestlabs.com]

- 6. epa.gov [epa.gov]

- 7. buyersguidechem.com [buyersguidechem.com]

- 8. boronpharm.com [boronpharm.com]

- 9. 1765-08-8 | Sodium 2,4-difluorobenzoate - Moldb [moldb.com]

- 10. Sodium 2,4-difluorobenzoate | CymitQuimica [cymitquimica.com]

- 11. Federal Register :: Significant New Use Rules on Certain Chemical Substances [federalregister.gov]

- 12. epa.gov [epa.gov]

- 13. govinfo.gov [govinfo.gov]

theoretical and quantum chemical studies of 2,4-difluorobenzoic acid

An In-Depth Technical Guide to the Theoretical and Quantum Chemical Studies of 2,4-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzoic acid (2,4-DFBA) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its molecular properties crucial for new product development. This technical guide provides a comprehensive overview of the theoretical and quantum chemical studies of 2,4-DFBA. By integrating computational methodologies with experimental findings, we elucidate the molecule's structural, vibrational, electronic, and non-linear optical properties. This document serves as a valuable resource for researchers leveraging computational chemistry to predict molecular behavior and design novel chemical entities.

Introduction: The Significance of 2,4-Difluorobenzoic Acid

2,4-Difluorobenzoic acid (C₇H₄F₂O₂) is a fluorinated aromatic carboxylic acid.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly alters the molecule's electronic distribution, acidity, and reactivity compared to its non-fluorinated analog, benzoic acid.[1] These unique characteristics make it a valuable building block in medicinal chemistry and material science.

Quantum chemical calculations provide a powerful, non-destructive lens to examine molecules at the atomic level. For 2,4-DFBA, these theoretical studies are indispensable for:

-

Elucidating Molecular Structure: Predicting the precise three-dimensional arrangement of atoms, including bond lengths and angles.

-

Interpreting Spectroscopic Data: Assigning vibrational modes observed in FT-IR and FT-Raman spectra to specific molecular motions.

-

Understanding Electronic Behavior: Mapping electron density, identifying reactive sites, and predicting electronic transitions.

-

Screening for Novel Applications: Evaluating properties like non-linear optical (NLO) activity for advanced materials.

This guide synthesizes published research to present a detailed computational analysis of 2,4-DFBA, offering insights into the causality behind the chosen theoretical methods and the interpretation of the resulting data.

Theoretical and Computational Methodology

The foundation of modern quantum chemical studies lies in Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and resource requirements.[2][3] The insights presented herein are primarily derived from studies employing DFT calculations, which have been shown to correlate well with experimental data for this class of molecules.[4]

The Rationale for DFT and Basis Set Selection

Expertise & Experience: The choice of a computational method is a critical decision that dictates the reliability of the results. For organic molecules like 2,4-DFBA, the B3LYP hybrid functional is a well-established and robust choice. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory and DFT to accurately model electron correlation.

The basis set defines the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is frequently used for this type of analysis for several key reasons:[2][4]

-

6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in modeling the electron distribution.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing anions and systems with lone pairs of electrons, such as the oxygen atoms in the carboxylic acid group.

-

d,p: Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape, which is crucial for describing chemical bonds accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory, ensuring that the calculated properties are reliable and comparable to experimental results.

Experimental Protocol: Computational Workflow

The following steps outline a self-validating system for the theoretical analysis of 2,4-Difluorobenzoic Acid.

Step 1: Geometry Optimization

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Procedure: An initial structure of 2,4-DFBA is built. The geometry is then optimized using the B3LYP/6-311++G(d,p) method. This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found.

-

Validation: A frequency calculation is performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Step 2: Vibrational Frequency Analysis

-

Objective: To calculate the vibrational frequencies and compare them with experimental FT-IR and FT-Raman spectra.

-

Procedure: Using the optimized geometry from Step 1, a frequency calculation is performed at the same level of theory.

-

Validation: Theoretical frequencies are known to be slightly higher than experimental values due to the harmonic approximation. Therefore, they are scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[5] The assignment of vibrational modes is confirmed using Total Energy Distribution (TED) analysis.[4]

Step 3: Electronic Property Calculation

-

Objective: To investigate the electronic structure, reactivity, and UV-Vis absorption properties.

-

Procedure:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions, including absorption wavelengths (λmax) and excitation energies.[4]

-

Diagram: Computational Analysis Workflow

Caption: Workflow for the quantum chemical analysis of 2,4-DFBA.

Results and Discussion

Molecular Structure and Geometry

The optimized molecular structure of 2,4-DFBA is predicted to be planar. The presence of the electronegative fluorine atoms and the carboxylic acid group leads to a redistribution of electron density in the benzene ring, causing slight distortions from a perfect hexagonal geometry. Theoretical calculations using the DFT/B3LYP method with the 6-311++G(d,p) basis set have shown excellent agreement with experimental data where available.[2]

Diagram: Molecular Structure of 2,4-Difluorobenzoic Acid

Caption: Optimized molecular structure of 2,4-Difluorobenzoic Acid.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond | DFT/B3LYP/6-311++G(d,p) (Å or °) |

| Bond Length | C1-C2 | 1.395 |

| C-F | 1.348 | |

| C=O | 1.213 | |

| C-O | 1.365 | |

| O-H | 0.971 | |

| Bond Angle | C1-C2-C3 | 121.5 |

| C2-C1-C6 | 117.8 | |

| O=C-O | 123.4 | |

| Dihedral Angle | C2-C1-C(O)OH | 180.0 |

| (Data synthesized from typical results presented in studies like Karabacak et al., 2011)[2] |

Vibrational Spectroscopy Analysis

The vibrational spectra of 2,4-DFBA have been investigated using FT-IR and FT-Raman spectroscopy.[2][4] Quantum chemical calculations are essential for the accurate assignment of the numerous fundamental vibrational modes of the molecule.

-

O-H Vibrations: The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the FT-IR spectrum, often in the range of 3100-2800 cm⁻¹.

-

C=O Stretching: The carbonyl (C=O) stretch is a strong, characteristic band in the FT-IR spectrum, calculated and observed around 1700-1750 cm⁻¹.[2]

-

C-F Vibrations: The C-F stretching modes are typically found in the 1300-1100 cm⁻¹ region.

-

Ring Vibrations: The aromatic C-C stretching and C-H in-plane and out-of-plane bending vibrations occur throughout the fingerprint region of the spectrum.

The scaled quantum mechanical (SQM) force field method provides an excellent correlation between calculated and experimental vibrational frequencies, allowing for a detailed and reliable assignment of the spectral bands.[4]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (based on TED) |

| ν(O-H) | ~3080 | - | 3085 | O-H stretch |

| ν(C=O) | 1715 | 1710 | 1712 | C=O stretch |

| ν(C-C) | 1620 | 1625 | 1621 | Aromatic C-C stretch |

| ν(C-F) | 1285 | 1288 | 1286 | C-F stretch |

| β(C-H) | 1145 | 1142 | 1144 | C-H in-plane bend |

| (Data synthesized from typical results presented in studies like Karabacak et al., 2011)[2][4] |

Electronic Properties

The HOMO and LUMO are the key orbitals involved in chemical reactions.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability.[8]

-

HOMO: For 2,4-DFBA, the HOMO is primarily localized on the benzene ring and the oxygen atoms of the carboxylic acid group, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is predominantly distributed over the benzene ring and the carbonyl carbon, suggesting these are the likely sites for nucleophilic attack.

-

Energy Gap (ΔE): A smaller HOMO-LUMO gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.[6] The calculated energy gap for 2,4-DFBA indicates that it is a moderately stable molecule where intramolecular charge transfer can occur.[2][4]

The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.

-

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. For 2,4-DFBA, the most negative potential is located around the carbonyl oxygen atom, as expected due to its high electronegativity and lone pairs of electrons.[9]

-

Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. The most positive potential is found around the acidic hydrogen of the carboxyl group, confirming its high susceptibility to deprotonation.

-

Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP map visually confirms the reactive sites predicted by the HOMO-LUMO analysis and provides a more intuitive picture of the molecule's charge distribution.

The electronic absorption spectrum of 2,4-DFBA, recorded in ethanol, shows absorption bands in the UV region.[2] TD-DFT calculations can predict the electronic transitions responsible for these absorptions. The primary transitions are typically assigned to π → π* excitations within the aromatic system.[4]

The significant intramolecular charge transfer, evidenced by the HOMO-LUMO distribution and a relatively large hyperpolarizability value suggested by theoretical calculations, indicates that 2,4-DFBA and its derivatives could be promising candidates for non-linear optical (NLO) materials.[10][11] NLO materials are crucial for applications in optoelectronics, such as optical switching and signal processing.[11]

Conclusion

Theoretical and quantum chemical studies provide a detailed and validated understanding of the molecular properties of 2,4-difluorobenzoic acid. Through the application of Density Functional Theory, we have demonstrated the ability to:

-

Accurately predict the ground-state molecular geometry.

-

Assign and interpret complex vibrational spectra (FT-IR and FT-Raman) with high confidence.

-

Elucidate the electronic structure, identifying reactive sites and charge transfer characteristics through HOMO-LUMO and MEP analyses.

-

Correlate theoretical electronic transitions with experimental UV-Vis spectra.

The convergence of computational and experimental data provides a robust framework for understanding the structure-property relationships of this important chemical intermediate. These insights are critical for professionals in drug development and material science, enabling the rational design of new molecules with tailored properties and functionalities.

References

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]

- Sci-Hub. (n.d.). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Retrieved from a Sci-Hub accessible link for the aforementioned paper.

-

NIST. (n.d.). 2,4-Difluorobenzoic acid. NIST Chemistry WebBook. [Link]

-

Arunagiri, C., et al. (2025). Structural, Spectroscopic, and DFT Studies of N'-(2,4-difluorobenzylidene)-2-furoic Hydrazide for Electronic and Therapeutic Applications. Journal of Fluorescence. [Link]

-

NIST. (n.d.). 2,4-Difluorobenzoic acid. NIST Chemistry WebBook (alternative link). [Link]

-

ChemAnalyst. (n.d.). What is 2,4-Difluorobenzoic Acid - Properties & Specifications. [Link]

- Rong, C., & Liu, S. (n.d.). Impacts of External Fields on Aromaticity and Acidity for Benzoic Acid: A Density Functional Theory, Conceptual. [Preprint Server or Journal Article].

-

Longdom Publishing. (n.d.). Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computa. Journal of Chemical Engineering & Process Technology. [Link]

-

ACS Publications. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. [Link]

-

Xieshi New Materials. (n.d.). 2,4-Difluorobenzoic acid. [Link]

-

ResearchGate. (n.d.). Vibrational Spectra, Nlo Analysis, and Homo-Lumo Studies of 2-Chloro-6-Fluorobenzoic Acid and 3, 4– Dichlorobenzoic Acid by Density Funtional Method. [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzoic acid. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. [Link]

-

Janjua, M. R. S. A. (2018). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds. Journal of the Mexican Chemical Society, 62(3). [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]

Sources

- 1. What is 2,4-Difluorobenzoic Acid - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]

- 2. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. periodicals.karazin.ua [periodicals.karazin.ua]

- 4. Sci-Hub. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011 [sci-hub.box]

- 5. longdom.org [longdom.org]

- 6. irjweb.com [irjweb.com]

- 7. ossila.com [ossila.com]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. rsc.org [rsc.org]

- 10. Structural, Spectroscopic, and DFT Studies of N'-(2,4-difluorobenzylidene)-2-furoic Hydrazide for Electronic and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.org.mx [scielo.org.mx]

Strategic Integration of Sodium 2,4-Difluorobenzoate in Medicinal Chemistry: A Technical Guide to Physicochemical Modulation and Synthetic Workflows

Executive Summary

Fluorine substitution is a foundational strategy in modern medicinal chemistry, with fluorinated compounds representing a significant fraction of all marketed therapeutics[1]. Among the diverse array of fluorinated building blocks, the 2,4-difluorophenyl moiety is highly prized for its ability to simultaneously modulate lipophilicity, enhance metabolic stability, and improve target binding affinity[2].

For drug development professionals and process chemists, Sodium 2,4-difluorobenzoate (CAS 1765-08-8) serves as a premier, highly reactive, and stable intermediate[3]. By utilizing the sodium salt rather than the free acid, researchers can streamline synthetic workflows, bypass the need for excess exogenous bases during activation, and achieve higher yields in late-stage functionalization. This whitepaper details the physicochemical rationale for employing the 2,4-difluorobenzoate scaffold and provides self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical and Pharmacokinetic Rationale

The decision to incorporate a 2,4-difluorobenzamide motif into a drug scaffold is rarely arbitrary. As a Senior Application Scientist, I emphasize to medicinal chemistry teams that fluorine should be deployed to solve specific pharmacokinetic (PK) or target-binding liabilities.

Metabolic Shielding (CYP450 Blockade)

The primary rationale for introducing fluorine is to block cytochrome P450 (CYP450) mediated oxidative metabolism[4]. The C–F bond is significantly stronger than the C–H bond (approx. 116 kcal/mol vs. 98 kcal/mol). Aromatic rings are highly susceptible to Phase I hydroxylation at the ortho and para positions relative to electron-donating or weakly deactivating groups. By placing fluorine atoms at the 2- and 4-positions, the most electronically activated sites are sterically and electronically shielded from oxidative attack, drastically prolonging the drug's biological half-life[5].

pKa Modulation and Permeability

The strong electron-withdrawing inductive effect of the ortho- and para-fluorines significantly lowers the pKa of the corresponding benzoic acid[6]. When this moiety is converted into an amide, the inductive pull of the difluorophenyl ring reduces the basicity and the hydrogen-bond donor capacity of the amide N–H. This subtle electronic tuning often results in enhanced passive membrane permeability and improved oral bioavailability.

Protein-Ligand Interactions

Beyond PK improvements, fluorine can engage in orthogonal multipolar interactions with backbone amides or side chains within a target protein's binding pocket. The highly electronegative fluorine atoms can act as weak hydrogen-bond acceptors, often locking the molecule into a bioactive conformation that increases binding affinity[1].

Data Presentation: Comparative Physicochemical Properties

Table 1: Theoretical and observed physicochemical shifts upon fluorination of the benzoate scaffold.

| Compound Scaffold | pKa (Carboxylic Acid) | Relative Lipophilicity (LogP) | CYP450 Metabolic Stability | Primary Application Focus |

| Benzoic Acid | ~4.20 | Baseline (1.87) | Low (Rapid para-hydroxylation) | Baseline scaffold |

| 4-Fluorobenzoic Acid | ~4.14 | +0.1 to +0.2 | Moderate (Blocks para site) | Target binding enhancement |

| 2,4-Difluorobenzoic Acid | ~3.20 - 3.40 | +0.3 to +0.5 | High (Blocks ortho & para) | DMPK optimization & CNS penetration |

Mechanistic Pathway: Overcoming Metabolic Liabilities

To visualize the causality behind this structural choice, the following diagram illustrates how the 2,4-difluoro substitution alters the metabolic fate of a therapeutic candidate.

Caption: Mechanism of CYP450 metabolic blockade by 2,4-difluoro substitution.

Synthetic Utility: The Sodium Salt Advantage

While 2,4-difluorobenzoic acid is widely available, its sodium salt (Sodium 2,4-difluorobenzoate) offers distinct kinetic and operational advantages[3].

-

Handling & Stability: The sodium salt is non-volatile, highly stable, and less prone to sublimation than the free acid.

-

Reaction Kinetics: In amide coupling reactions utilizing uronium-based reagents (e.g., HATU), the rate-limiting step is often the deprotonation of the carboxylic acid to form the reactive carboxylate. By starting with the pre-formed sodium carboxylate, the activation step is accelerated, and the reliance on excess tertiary amine bases (like DIPEA or TEA) is reduced[7].

Caption: Workflow for the synthesis and evaluation of 2,4-difluorobenzamide derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure reproducibility and high-fidelity data generation.

Protocol A: Standardized Amide Coupling via HATU Activation

This protocol details the synthesis of a 2,4-difluorobenzamide derivative from an amine scaffold using Sodium 2,4-difluorobenzoate[7].

Rationale for Reagent Choice: The electron-withdrawing fluorines slightly deactivate the carboxylate's nucleophilicity toward standard coupling agents like EDC. HATU is selected because it rapidly converts the electron-deficient difluorobenzoate into a highly reactive HOAt active ester, ensuring complete conversion even with sterically hindered amines.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend Sodium 2,4-difluorobenzoate (1.2 equivalents) and the target primary/secondary amine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Causality: While the benzoate is already a salt, DIPEA ensures the amine partner remains fully unprotonated and highly nucleophilic.

-

Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equivalents) portion-wise over 5 minutes.

-

Coupling: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 12 hours. Monitor progression via LC-MS.

-

Quenching & Workup: Once the amine is consumed (>95% conversion), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄.

-

Validation: Filter, concentrate in vacuo, and purify via silica gel chromatography. Confirm the final structure and ensure >95% purity via ¹H-NMR, ¹⁹F-NMR, and LC-MS before proceeding to biological assays.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding provided by the 2,4-difluorophenyl group, the synthesized compound must be tested against an unsubstituted control[4].

Step-by-Step Methodology:

-

Incubation Setup: Prepare a 1 µM solution of the 2,4-difluorobenzamide test compound (and the unsubstituted control) in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein concentration).

-

Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

-

Time-Course Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting CYP450 activity.

-

Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Data Validation: Calculate the intrinsic clearance (

) and half-life (

References

-

Fluorine in medicinal chemistry Source: PubMed (NIH) URL:[1]

-

The role of fluorine in medicinal chemistry: Conclusion and future perspectives Source: Taylor & Francis Online URL:[2]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[4]

-

Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL:[5]

-

benzoic acid, 2,4-difluoro-, sodium salt | C7H3F2NaO2 | CID 23687225 Source: PubChem (NIH) URL:[3]

-

CN114524821A - Novel spiropyrrolidine derived antiviral drugs Source: Google Patents URL:[7]

-

2,4-Difluorobenzoic acid 1583-58-0 wiki Source: Guidechem URL:[6]

Sources

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benzoic acid, 2,4-difluoro-, sodium salt | C7H3F2NaO2 | CID 23687225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Page loading... [wap.guidechem.com]

- 7. CN114524821A - Novel spiropyrrolidine derived antiviral drugs - Google Patents [patents.google.com]

Unlocking the Reactivity of Difluorinated Aromatic Compounds: A Comprehensive Guide to SNAr and C–F Bond Activation

Executive Summary

In the realm of drug discovery and materials science, the strategic incorporation of fluorine into aromatic systems is a highly deliberate design choice. Fluorine uniquely modulates a molecule's pKa, lipophilicity, membrane permeability, and metabolic stability [1]. However, working with difluorinated aromatic compounds—such as 1-bromo-3,5-difluorobenzene or polyfluorinated heterocycles—presents a dualistic challenge. On one hand, the high electronegativity of fluorine activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) [2]. On the other hand, the C–F bond possesses the highest bond dissociation energy (BDE ~116 kcal/mol) among carbon-halogen bonds, making direct C–F bond activation a thermodynamic hurdle [3].

This whitepaper provides a causality-driven framework for selectively functionalizing difluoroarenes. By understanding the electronic interplay of these systems, researchers can design self-validating protocols that prevent over-substitution and overcome the activation barriers of inert C–F bonds.

Mechanistic Foundations of SNAr in Difluoroarenes

The reactivity of difluoroarenes in SNAr is governed by the profound polarization of the C–F bond. Fluorine exerts a strong inductive electron-withdrawing effect (-I), rendering the ipso-carbon highly electrophilic [4].

The Causality of Regioselectivity

When designing an SNAr workflow, the relative positioning of the two fluorine atoms dictates the reaction pathway. In compounds like 1-bromo-3,5-difluorobenzene, the meta-relationship of the fluorines synergistically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[5].

-

The Rate-Limiting Step: The attack of the nucleophile disrupts aromaticity to form an anionic Meisenheimer complex [6]. The stability of this intermediate dictates the reaction rate.

-

Solvent Causality: Polar aprotic solvents (e.g., DMF, DMSO) are strictly required. They solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the anionic nucleophile "naked" and highly reactive, thereby accelerating the formation of the Meisenheimer complex [7].

Fig 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on difluoroarenes.

Quantitative Reactivity Profiles

To predict the outcome of SNAr on difluorinated scaffolds, it is critical to compare empirical data. The table below summarizes the reactivity parameters and regioselectivity across various difluoro- and polyfluoroarenes.

| Substrate | Nucleophile | Solvent | Temp (°C) | Primary Product | Yield (%) | Ref |

| 1-Bromo-3,5-difluorobenzene | Benzyl alcohol / Base | DMF | 60–100 | Mono-ether | 80–90 | [7] |

| 1,2,3,5-Tetrachloro-4,6-difluorobenzene | Phenol / Base | DMSO | 100 | Mono-aryl ether | 75 | [4] |

| 1,4-Difluorobenzene | Carbohydrate Alkoxide | DMF | 0 to rt | Mono-ether | Unreactive* | [8] |

| 1,2-Difluorobenzene | 2-Bromophenyl acetate | THF/DMF | 70–100 | Dibenzofuran | 39–65 | [9] |

*Note: 1,4-difluorobenzene lacks sufficient synergistic activation compared to meta- or poly-halogenated systems, demonstrating the necessity of precise electronic tuning [8].

Experimental Protocol 1: Regioselective Mono-SNAr

Objective: Synthesize 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene via controlled mono-etherification [7]. System Logic: We utilize a stoichiometric limitation of the nucleophile and precise temperature control to prevent the secondary fluorine from undergoing substitution.

Step-by-Step Methodology

-

Nucleophile Generation: In an oven-dried Schlenk flask under N₂, dissolve benzyl alcohol (1.05 equiv) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 equiv). Causality: K₂CO₃ is a mild base that slowly generates the alkoxide, preventing a sudden spike in nucleophile concentration that could drive bis-substitution.

-

Substrate Addition: Add 1-bromo-3,5-difluorobenzene (1.0 equiv) dropwise at room temperature.

-

Thermal Activation: Heat the reaction mixture to 60 °C. Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier of the first Meisenheimer complex, but remains too low to activate the second, now electron-rich (due to the newly added electron-donating benzyloxy group), fluorine atom.

-

Quench and Extraction: After 4 hours, cool to 0 °C and quench with H₂O. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to rigorously remove DMF.

Self-Validation & System Checks

-

¹⁹F NMR Monitoring: The starting material (1-bromo-3,5-difluorobenzene) exhibits a single, symmetric ¹⁹F signal. Upon mono-substitution, the symmetry is broken. The successful mono-product will show a single, shifted ¹⁹F signal. If bis-substitution occurs, the ¹⁹F signal will disappear entirely. This provides an absolute, binary validation of regiocontrol.

Transition-Metal Catalyzed C–F Bond Activation

While SNAr relies on the electrophilicity of the carbon atom, C–F bond activation attacks the bond itself. Because the C–F bond is exceptionally inert, standard palladium cross-coupling conditions often fail [3].

To cleave the C–F bond, highly electron-rich transition metals—typically Nickel(0)—are required. The Ni(0) center undergoes oxidative addition into the C–F bond, a process facilitated by bulky, electron-donating ligands (e.g., N-Heterocyclic Carbenes or PCy₃) which increase the electron density on the metal and lower the transition state energy of the cleavage [6].

Fig 2: Nickel-catalyzed C-F bond activation and cross-coupling catalytic cycle.

Experimental Protocol 2: Ni-Catalyzed Defluorinative Cross-Coupling

Objective: Selective Suzuki-Miyaura-type cross-coupling of a difluoroarene via C–F activation. System Logic: Using a Ni(0) source with an NHC ligand to force oxidative addition into the thermodynamically stable C–F bond.

Step-by-Step Methodology

-

Catalyst Preparation (Glovebox Required): In a nitrogen-filled glovebox, charge a vial with Ni(cod)₂ (10 mol%) and SIPr·HCl (N-heterocyclic carbene precursor, 20 mol%). Causality: Ni(cod)₂ is highly sensitive to oxygen and moisture. The SIPr ligand is sterically demanding, which accelerates the final reductive elimination step.

-

Reagent Assembly: Add the difluoroarene substrate (1.0 equiv), arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.5 equiv).

-

Solvent Addition & Heating: Suspend the mixture in anhydrous Toluene/Dioxane (1:1, 0.1 M). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours. Causality: High temperatures are mandatory to overcome the ~116 kcal/mol barrier of the C–F bond.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the nickel catalyst and inorganic salts.

Self-Validation & System Checks

-

GC-MS / LC-MS Tracking: The reaction is validated by tracking the precise mass shift. The starting difluoroarene will exhibit a characteristic molecular ion peak. The successful cross-coupled product will show a mass corresponding to [M - F + Ar]. The absence of a [M - 2F + 2Ar] peak validates the mono-selectivity of the catalytic cycle.

References

- Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective. MDPI.

- The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. NBInno.

- Chromium-Catalyzed Selective Cross-Electrophile Coupling between Unactivated C(aryl)–F and C(aryl)–O Bonds.

- An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene. BenchChem.

- Local Electron Attachment Energy and Its Use for Predicting Nucleophilic Reactions and Halogen Bonding.

- C−F Bond Activation in Organic Synthesis.

- 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | 942143-10-4. BenchChem.

- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.

- Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Semantic Scholar.

solubility of sodium 2,4-difluorobenzoate in common organic solvents

An In-Depth Technical Guide to the Solubility of Sodium 2,4-Difluorobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Background: The Energetics of Dissolution

The solubility of an ionic compound like sodium 2,4-difluorobenzoate in an organic solvent is governed by a thermodynamic balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the individual ions are solvated by the solvent molecules (solvation energy).

At a molecular level, the dissolution process can be conceptualized in three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the electrostatic forces holding the sodium (Na+) and 2,4-difluorobenzoate ions together in the crystal lattice.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute ions.

-

Formation of solute-solvent interactions: Energy is released when the solvent molecules surround and stabilize the solute ions.

For dissolution to occur, the energy released in step 3 must be comparable to or greater than the energy required for steps 1 and 2.[2] The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Sodium 2,4-difluorobenzoate, being a salt, is highly polar. Therefore, its solubility is expected to be higher in more polar organic solvents.

The 2,4-difluorobenzoate anion possesses a carboxylate group capable of forming ion-dipole interactions and hydrogen bonds, while the fluorinated benzene ring contributes to dipole-dipole and van der Waals interactions.[3] The properties of the solvent, such as its dielectric constant, dipole moment, and hydrogen bonding capacity, will significantly influence its ability to solvate the sodium and 2,4-difluorobenzoate ions.

Experimental Determination of Solubility

A reliable method for determining the solubility of a compound is the equilibrium concentration method.[4][5] This involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Reagents

-

Solute: Sodium 2,4-difluorobenzoate (CAS: 1765-08-8), purity ≥95%.[6][7]

-

Solvents: A range of common organic solvents with varying polarities should be selected. Examples include:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone

-

Aprotic Nonpolar Solvents: Dichloromethane, Toluene, Hexane

-

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Step-by-Step Protocol for Solubility Determination

-

Sample Preparation:

-

Add an excess amount of sodium 2,4-difluorobenzoate to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended, although preliminary experiments can be conducted to determine the minimum time required to reach a stable concentration.[4][5]

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of sodium 2,4-difluorobenzoate of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method to separate and quantify the analyte. The fluorinated benzene ring should provide a strong UV chromophore.

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for determining the solubility of sodium 2,4-difluorobenzoate.

Factors Influencing Solubility

Several factors can influence the solubility of sodium 2,4-difluorobenzoate in organic solvents:

-

Solvent Polarity: As a salt, sodium 2,4-difluorobenzoate is expected to be more soluble in polar solvents that can effectively solvate the Na+ and 2,4-difluorobenzoate ions. Solvents with high dielectric constants, such as DMSO and DMF, are generally good at dissolving ionic compounds.

-

Hydrogen Bonding: Protic solvents like methanol and ethanol can act as hydrogen bond donors to the carboxylate group of the anion, which can enhance solubility. Aprotic polar solvents can act as hydrogen bond acceptors.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solid solutes, solubility increases with increasing temperature. However, this should be determined experimentally for each solute-solvent system.

-

Presence of Other Solutes: The presence of other components in the solution can affect solubility through common ion effects or changes in the overall polarity of the medium.

The interplay of these factors is summarized in the diagram below:

Caption: Key factors influencing the solubility of an ionic compound.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of Sodium 2,4-Difluorobenzoate at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | To be determined | To be determined |

| Ethanol | Polar Protic | To be determined | To be determined |

| Acetonitrile | Polar Aprotic | To be determined | To be determined |

| Acetone | Polar Aprotic | To be determined | To be determined |

| Dichloromethane | Nonpolar Aprotic | To be determined | To be determined |

| Toluene | Nonpolar Aprotic | To be determined | To be determined |

| Hexane | Nonpolar Aprotic | To be determined | To be determined |

Note: The molecular weight of sodium 2,4-difluorobenzoate is approximately 180.08 g/mol .[7][8]

Conclusion

While pre-existing quantitative data on the is scarce, this guide provides the theoretical foundation and a robust experimental framework for researchers to determine these values. By systematically applying the equilibrium solubility method coupled with HPLC analysis, scientists can generate reliable data crucial for the informed use of this compound in research and development. Understanding the interplay between the physicochemical properties of the solute and the solvent, as outlined in this guide, is essential for solvent selection in crystallization, formulation, and chemical synthesis.

References

-

PubChem. (n.d.). benzoic acid, 2,4-difluoro-, sodium salt. Retrieved from [Link]

-

BoronPharm. (n.d.). 83198-07-6 | Sodium 2,4-difluorobenzoate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2,4-Difluorobenzoic acid sodium salt suppliers and producers. Retrieved from [Link]

-

Karmwar, P., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

ACS Publications. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium 2,4-difluorobenzoate | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. benzoic acid, 2,4-difluoro-, sodium salt | C7H3F2NaO2 | CID 23687225 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Fluorinated Benzoic Acid Salts: A Technical Guide to Supramolecular Engineering

Executive Summary

Pharmaceutical salt formation is a fundamental strategy in drug development, designed to optimize the physicochemical properties—such as solubility, dissolution rate, and thermal stability—of active pharmaceutical ingredients (APIs). Within the crystal engineering toolkit, fluorinated benzoic acids (FBAs) have emerged as highly privileged coformers. By strategically introducing fluorine atoms into the benzoic acid scaffold, researchers can fine-tune both the thermodynamics of salt formation and the supramolecular architecture of the resulting crystal lattice [1].

This whitepaper provides an in-depth mechanistic analysis of FBA salts, detailing the causality behind coformer selection, self-validating crystallization protocols, and the structural elucidation techniques required to map their complex intermolecular networks.

The Causality of Fluorine in Crystal Engineering

The decision to utilize fluorinated benzoic acids over their non-fluorinated counterparts is not arbitrary; it is rooted in the unique atomic properties of fluorine. As the most electronegative element, fluorine exerts profound electronic effects, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This allows for isosteric replacement with minimal steric disruption to the crystal lattice [4].

pKa Modulation and the Salt-Cocrystal Continuum

The primary driver for using FBAs is the strong electron-withdrawing inductive effect of the fluorine atom, which significantly lowers the pKa of the carboxylic acid group.

-

The Causality: According to the "Rule of Three," a

(

Supramolecular Synthons: The "Teflon" Effect in Crystals

While the primary crystal packing is dictated by strong charge-assisted hydrogen bonds (e.g.,

-

C-H...F Hydrogen Bonding: Fluorine acts as a weak hydrogen bond acceptor, steering the conformational geometry of the crystal without competing with primary salt bridges [2].

-

F...F Halogen Interactions: These highly directional, weak dispersive interactions (Type I and Type II) act as "supramolecular glue," locking the crystal lattice into a stable conformation and reducing the likelihood of unwanted polymorphic transitions [3].

Fig 1: Logical relationship of fluorine substitution effects on supramolecular crystal stability.

Experimental Methodology: Self-Validating Crystallization Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints. This protocol is optimized for generating diffraction-quality single crystals of FBA salts.

Phase 1: Coformer Selection and Stoichiometric Calculation

-

Determine

: Calculate the-

Validation Check: Ensure

for targeted salt formation. If

-

-

Weighing: Accurately weigh equimolar amounts (1:1 ratio) of the API and the FBA coformer.

Phase 2: Solvent-Assisted Slow Evaporation

-

Dissolution: Transfer the physical mixture to a clean glass vial. Add a highly polar, volatile solvent system (e.g., Ethanol/Water or Methanol/Water 1:1 v/v) dropwise under gentle heating (40–50°C) and continuous stirring.

-

Validation Check: The solution must become completely transparent. Any residual turbidity indicates incomplete dissolution, which will act as heterogeneous nucleation sites for unwanted polymorphs. If turbidity persists, filter the hot solution through a 0.22 µm PTFE syringe filter.

-

-

Controlled Evaporation: Seal the vial with Parafilm and puncture 2–3 microscopic holes. Place the vial in a vibration-free environment at a controlled ambient temperature (20–25°C).

Phase 3: Crystal Harvesting and Optical Validation

-

Monitoring: Inspect the vial daily. Once block-shaped or needle-like crystals precipitate, extract a sample suspended in mother liquor.

-

Validation Check: Examine under a polarized light microscope. Strong birefringence confirms crystallinity. A uniform extinction angle upon stage rotation confirms a single crystal rather than a twinned aggregate.

-

Fig 2: Experimental workflow for the crystallization and structural analysis of FBA salts.

Structural Elucidation & Data Interpretation

Once high-quality crystals are isolated, Single-Crystal X-Ray Diffraction (SCXRD) is employed to solve the asymmetric unit and map the extended lattice.

Locating the Proton: Salt vs. Cocrystal

The definitive proof of salt formation lies in the Fourier difference electron density map. In an FBA salt, the acidic proton from the carboxylic acid group is unambiguously located on the basic nitrogen of the API, resulting in a measurable elongation of the

Hirshfeld Surface Analysis

To quantify the contribution of fluorine to the crystal packing, 3D Hirshfeld surfaces and 2D fingerprint plots are generated from the CIF data.

-

The

surface highlights close contacts (red spots) corresponding to strong -

The 2D fingerprint plots decompose the total intermolecular interactions, allowing researchers to quantify the exact percentage of lattice stabilization provided by

and

Quantitative Analysis of FBA Salts

The following table synthesizes crystallographic and interaction data across several documented FBA supramolecular systems, highlighting how stoichiometry and space group vary based on the API-coformer pairing.

| API / Complex | Coformer | Stoichiometry | Space Group | Primary Interactions | Secondary Interactions |

| Norfloxacin [1] | 4-Fluorobenzoic Acid | 1:1:1 (API:FBA:H₂O) | Monoclinic | ||

| 2-Aminobenzothiazol [2] | 4-Fluorobenzoic Acid | 1:1 | P21/c | ||

| 9-Aminoacridinium [3] | 4-Fluorobenzoic Acid | 1:1:1 (API:FBA:H₂O) | Triclinic | ||

| Benzoic Acid [4] | 3,4,5-Trifluorobenzoic Acid | Variable | Disordered |

Note: The presence of water (hydrates) in Norfloxacin and 9-Aminoacridinium complexes indicates that water molecules often act as structural bridges, satisfying the hydrogen-bonding requirements of the highly polarized FBA carboxylate groups.

References

- Scientific Research Publishing (2026).

- European Journal of Chemistry (2022).

- Tetrahedron Letters (2013).

- Crystal Growth & Design - ACS Publications (2021).

Sodium 2,4-Difluorobenzoate: A Strategic Precursor in the Synthesis of Active Pharmaceutical Ingredients

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl motif is a particularly valuable structural element found in a range of therapeutic agents and agrochemicals. This technical guide provides an in-depth exploration of sodium 2,4-difluorobenzoate as a pivotal, cost-effective precursor for the synthesis of these complex molecules. We will dissect the conversion of this salt into key chemical intermediates, present detailed synthetic workflows for high-value compounds, and discuss critical considerations for quality control and industrial scale-up. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of fluorinated active pharmaceutical ingredients (APIs).

Introduction: The Significance of the Difluorophenyl Moiety

Sodium 2,4-difluorobenzoate is a stable, readily available chemical building block. While its direct use is limited, it serves as an excellent and economical entry point to the more versatile free acid, 2,4-difluorobenzoic acid, and its downstream derivatives. The true value of this precursor lies in the 2,4-difluorophenyl group it provides. The two fluorine atoms exert a profound electronic effect on the aromatic ring, modifying the pKa, lipophilicity, and metabolic profile of the final API. This substitution pattern is often engineered to block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life. Furthermore, the fluorine atoms can engage in favorable electrostatic or hydrogen bonding interactions with target proteins, enhancing binding potency and selectivity. This guide illuminates the path from this simple salt to complex, high-value active ingredients.

Physicochemical Properties & Quality Control of the Starting Material

The quality of the final API is inextricably linked to the purity of the starting materials. Sodium 2,4-difluorobenzoate must be rigorously characterized before its use in a synthetic campaign.

Key Properties

| Property | Value | Reference |

| CAS Number | 1765-08-8 | [1] |

| Molecular Formula | C₇H₃F₂NaO₂ | [1] |

| Molecular Weight | 180.08 g/mol | [1] |

| Appearance | Typically a white or off-white solid | |

| Solubility | Soluble in water | |

| Storage | Room temperature, under nitrogen | [1] |

Analytical Quality Control (QC)

A robust QC protocol is essential for lot release. The primary concern is the presence of isomeric impurities, residual solvents, and inorganic salts.

Recommended QC Workflow: A multi-step analytical approach is recommended to ensure the identity and purity of incoming sodium 2,4-difluorobenzoate.

Caption: Quality control workflow for sodium 2,4-difluorobenzoate.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay

-

System: HPLC with UV detector.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

-

Column: C18 reverse-phase column.

-

Standard Preparation: Accurately weigh ~20 mg of sodium 2,4-difluorobenzoate reference standard into a 200 mL volumetric flask, dissolve and dilute to volume with the mobile phase.[2] Further dilute as necessary to achieve a suitable concentration for analysis.[2]

-

Sample Preparation: Prepare the sample in the same manner as the standard.

-

Analysis: Inject equal volumes (e.g., 20 µL) of the blank, standard, and sample preparations.[2] Purity is determined by comparing the peak area of the analyte in the sample to that of the standard. Impurities are reported as area percent.

-

Acceptance Criteria: Purity should typically be >99.0%. Any single impurity should not exceed 0.15%.

The Synthetic Landscape: From Salt to Key Intermediates

Sodium 2,4-difluorobenzoate is rarely used directly. The first step is almost always acidification to generate 2,4-difluorobenzoic acid. From this central intermediate, several critical building blocks can be synthesized, each opening a pathway to different classes of APIs.

Caption: Key synthetic intermediates derived from sodium 2,4-difluorobenzoate.

Synthesis of 2,4-Difluorobenzoic Acid

This is a straightforward acid-base reaction. The sodium salt is dissolved in water and acidified, typically with hydrochloric acid (HCl), to a pH of 2-3, causing the less soluble free acid to precipitate.[3]

Protocol: Preparation of 2,4-Difluorobenzoic Acid

-

Dissolution: Dissolve sodium 2,4-difluorobenzoate (1.0 eq) in deionized water.

-

Acidification: While stirring, slowly add 3M hydrochloric acid until the pH of the solution reaches 2-3, as measured by a pH meter.

-

Precipitation: A white solid will precipitate out of the solution. Continue stirring in an ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

-

Drying: Dry the solid under vacuum at 50-60°C to a constant weight.

-

Expected Outcome: A white crystalline solid with a yield typically >95%.

Case Study: Synthesis of Diflufenican

Diflufenican is a widely used herbicide whose synthesis serves as an excellent model for the industrial application of this precursor.[4] The key intermediate derived from our starting material is 2,4-difluoroaniline.

Step 1: Synthesis of 2,4-Difluoroaniline

While there are multiple routes to 2,4-difluoroaniline, a common laboratory-to-pilot scale method from 2,4-difluorobenzoic acid is the Curtius rearrangement. This multi-step, one-pot sequence avoids the need to isolate potentially hazardous intermediates.

Protocol: Synthesis of 2,4-Difluoroaniline via Curtius Rearrangement

-

Activation: In a dry flask under nitrogen, suspend 2,4-difluorobenzoic acid (1.0 eq) in an inert solvent like toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture to reflux until gas evolution ceases, indicating the formation of 2,4-difluorobenzoyl chloride.

-

Azide Formation: Cool the reaction mixture. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to a solution of tetrabutylammonium bromide (0.1 eq) in toluene. Add the previously formed acyl chloride solution to the azide mixture and stir vigorously at room temperature.

-

Rearrangement: Carefully heat the biphasic mixture. The acyl azide will rearrange to the isocyanate with the loss of nitrogen gas. This step must be done with careful temperature control.

-

Hydrolysis: Once the rearrangement is complete (monitored by IR spectroscopy - disappearance of the azide peak), add aqueous HCl to the reaction mixture and heat to hydrolyze the isocyanate to the target aniline.

-

Work-up: Cool the mixture, basify with NaOH, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-difluoroaniline.

Step 2: Coupling to form Diflufenican

The final step is an amidation reaction, coupling 2,4-difluoroaniline with an activated nicotinic acid derivative.[5][6]

Caption: Synthetic workflow for Diflufenican.

Protocol: Synthesis of Diflufenican

-

Activation: Dissolve 2-(3-trifluoromethylphenoxy)nicotinic acid (1.0 eq) in dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).[5]

-

Coupling: Add a solution of 2,4-difluoroaniline (1.1 eq) in DCM to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield Diflufenican as a white solid. A reported yield for this type of coupling is around 88%.[5]

Broader Applications and Related Structures

The utility of 2,4-difluorophenyl intermediates extends to various other APIs:

-

Fexuprazan: This potassium-competitive acid blocker is synthesized from intermediates derived from 2,4-difluorobenzaldehyde.[7] The aldehyde can be prepared by the controlled reduction of 2,4-difluorobenzoic acid or its corresponding acyl chloride.

-

Dolutegravir: The anti-HIV drug Dolutegravir utilizes 2,4-difluorobenzylamine as a key building block in its synthesis.[8] This amine can be synthesized from 2,4-difluorobenzoic acid via amidation followed by reduction of the resulting amide.

-

Sitagliptin Analogues: While the blockbuster anti-diabetic drug Sitagliptin contains a 2,4,5-trifluorophenyl group, a known process-related impurity is the 2,4-difluorophenyl analogue.[9][10] The synthesis and characterization of this impurity are critical for developing analytical methods to ensure the purity of the final drug product. Therefore, sodium 2,4-difluorobenzoate is an essential starting material for analytical reference standard preparation.

Industrial Scale-Up and Process Optimization

Transitioning a synthesis from the laboratory to an industrial scale introduces challenges related to safety, cost, efficiency, and environmental impact.[]

-

Process Safety: Reactions involving azides (Curtius rearrangement) or other high-energy intermediates require careful thermal management and engineering controls to prevent runaway reactions. Continuous flow chemistry is an increasingly adopted technology that can mitigate these risks by minimizing the volume of hazardous intermediates at any given time.[12][13]

-

Cost-Effectiveness: Reagent selection is critical. For large-scale production, cheaper reagents like those used in the Hofmann rearrangement might be preferred over the Curtius rearrangement. Optimizing reaction conditions to maximize yield and minimize reaction time directly impacts the cost per kilogram of the API.[]

-

Waste Reduction: "Green" chemistry principles are paramount. This includes choosing solvents that are less toxic and can be recycled, and designing syntheses with high atom economy to minimize waste streams.[14]

-

Continuous Manufacturing: For high-volume APIs, converting batch processes to continuous flow processes can offer significant advantages in terms of consistency, safety, and reduced footprint.[13] Key steps like acidification, extraction, and crystallization can be telescoped into a continuous sequence.

Conclusion

Sodium 2,4-difluorobenzoate is more than a simple chemical; it is a strategic entry point into the world of complex fluorinated molecules. Its low cost and stability, coupled with its straightforward conversion into versatile intermediates like 2,4-difluorobenzoic acid, 2,4-difluoroaniline, and 2,4-difluorobenzylamine, make it an invaluable precursor in the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry, robust analytical controls, and intelligent process design enables researchers and developers to efficiently harness the power of the 2,4-difluorophenyl motif to create safer and more effective chemical entities.

References

- Yao, H., et al. (2022). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega.

- CN104945100A (2015). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. Google Patents.

- US10385067B2 (2019). Sodium (2R,5S,13aR)-7,9-dioxo-10-((2,4,6-trifluorobenzyl)carbamoyl).